

An In-depth Technical Guide to (3-bromo-5-isoxazolyl)methanol

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Compound of Interest

Compound Name:	3-Bromo-5-hydroxymethylisoxazole
Cat. No.:	B1273690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-bromo-5-isoxazolyl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as a modulator of key cellular signaling pathways.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-bromo-1,2-oxazol-5-yl)methanol. It belongs to the isoxazole class of heterocyclic compounds, which are noted for their diverse chemical reactivity and biological activities.

Table 1: Physicochemical Properties of (3-bromo-1,2-oxazol-5-yl)methanol and Related Compounds

Property	Value (for related compounds)	Reference Compound
Molecular Formula	$C_{10}H_8BrNO_2$	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Molecular Weight	254.08 g/mol	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Melting Point	113-121 °C	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Purity	≥ 97%	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]
Appearance	Cream color small needles	[3-(4-Bromophenyl)isoxazol-5-yl]methanol[1]

Table 2: Computed Physicochemical Properties of a Related Compound

Property	Value	Reference Compound
XLogP3	1.1	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Hydrogen Bond Donor Count	2	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Hydrogen Bond Acceptor Count	3	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Rotatable Bond Count	4	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Exact Mass	262.03169 Da	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]
Topological Polar Surface Area	58.3 Å ²	5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)-[2]

Synthesis and Experimental Protocols

The synthesis of (3-bromo-5-isoxazolyl)methanol and its derivatives often involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[3]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a generalized procedure based on the synthesis of similar isoxazole derivatives.[\[3\]](#)[\[4\]](#)

Materials:

- An appropriate aldehyde (e.g., a bromo-substituted aldehyde)
- Hydroxylamine hydrochloride
- A base (e.g., pyridine or sodium hydroxide)
- A chlorinating agent (e.g., sodium hypochlorite or N-chlorosuccinimide)
- Propargyl alcohol
- An appropriate solvent (e.g., pyridine, ethanol, or dichloromethane)

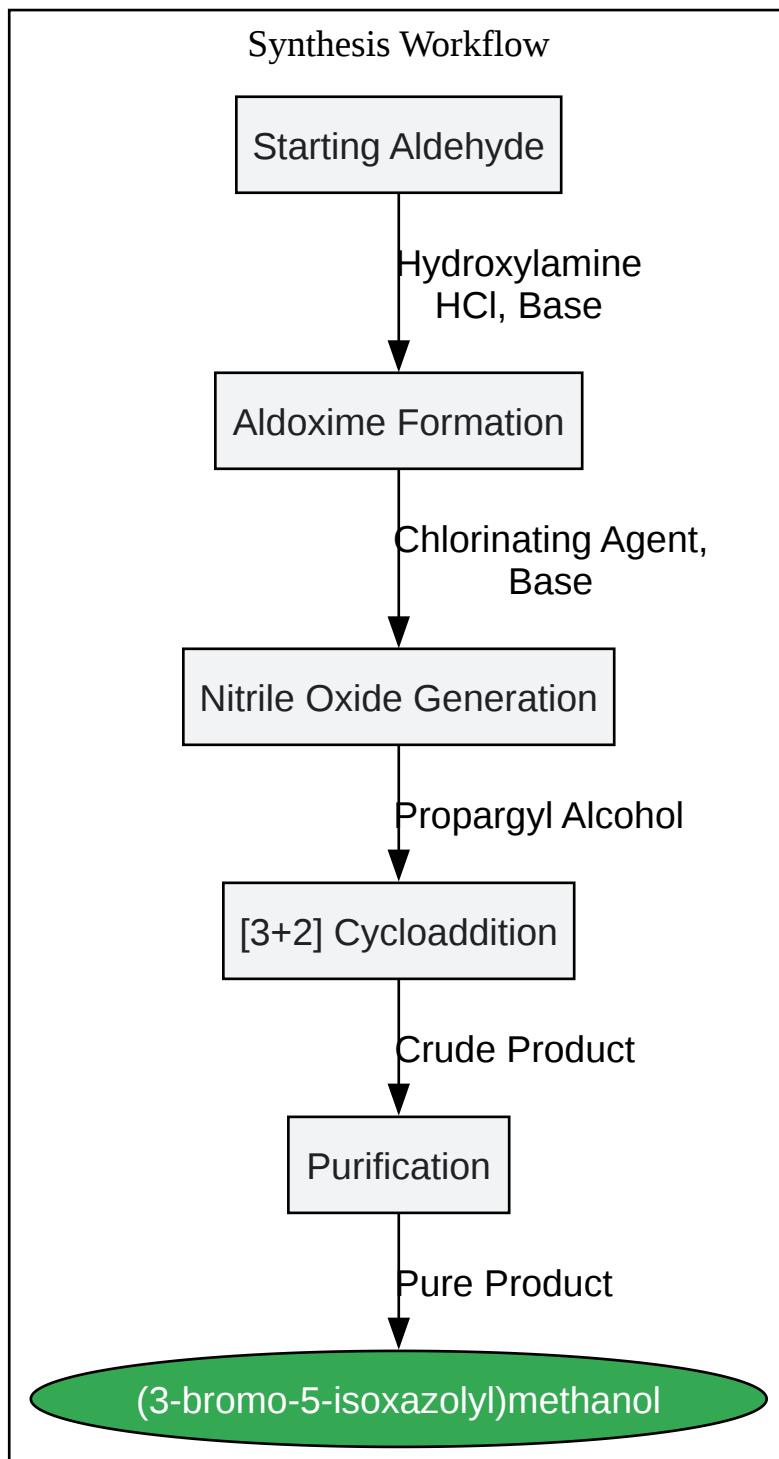
Procedure:

- Oxime Formation: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. This reaction is typically carried out at room temperature.
- Nitrile Oxide Formation: The aldoxime is then converted *in situ* to a nitrile oxide. This is often achieved by chlorination with an agent like sodium hypochlorite, followed by base-induced dehydrohalogenation.
- Cycloaddition: The generated nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol. This step forms the isoxazole ring with the desired hydroxymethyl group at the 5-position.
- Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure (3-bromo-5-isoxazolyl)methanol.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including:

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.



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Caption: A generalized workflow for the synthesis of (3-bromo-5-isoxazolyl)methanol.

Biological Activity and Signaling Pathways

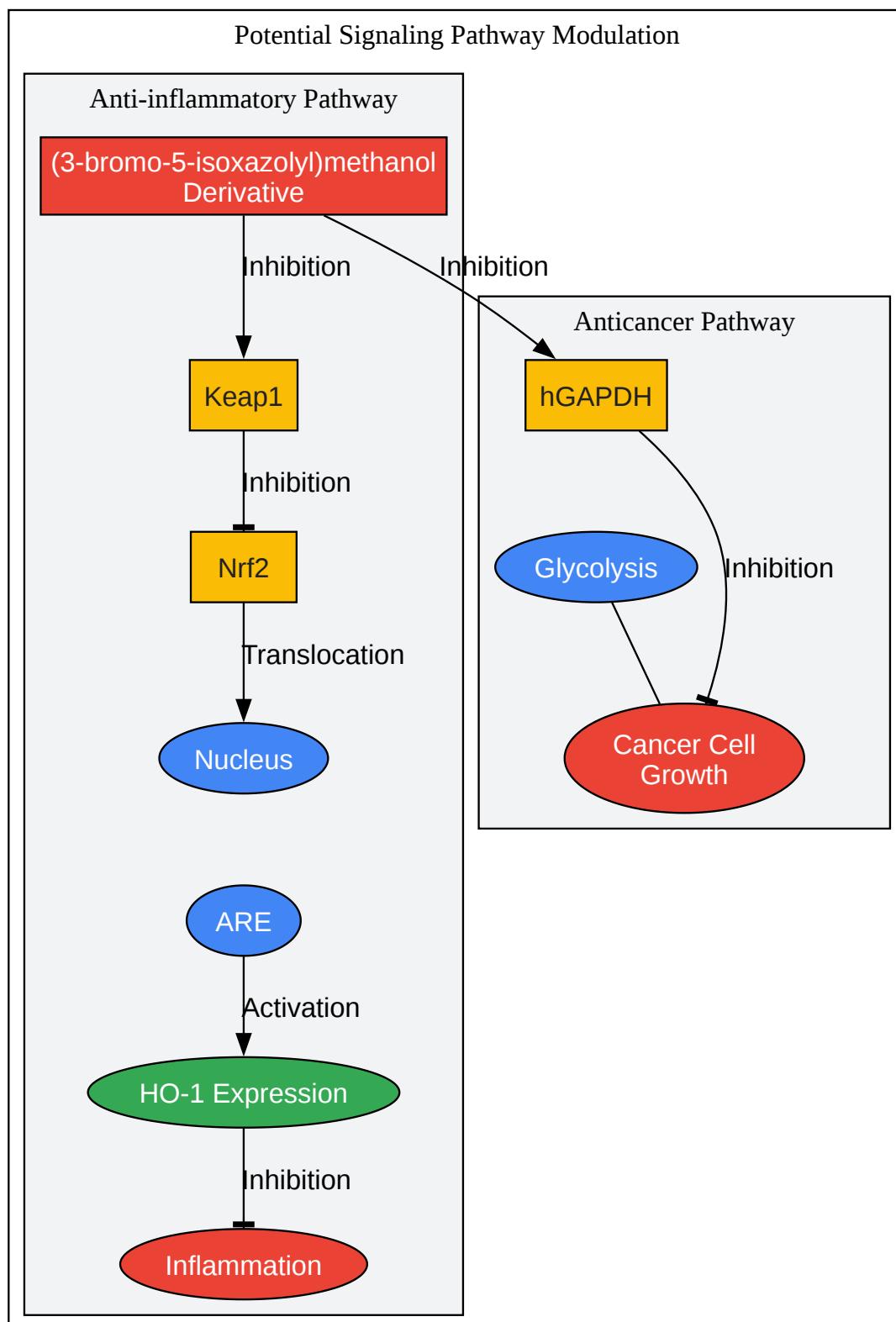
Bromo-isoxazole derivatives have garnered attention for their potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[\[1\]](#)[\[5\]](#)[\[6\]](#) Research has indicated that these compounds can interact with key cellular signaling pathways.

3.1. Anticancer Activity: Targeting Glycolysis

Certain 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in the glycolytic pathway.[\[7\]](#)[\[8\]](#) Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to inhibitors of this pathway.[\[7\]](#) By inactivating hGAPDH, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced cell growth and proliferation.[\[7\]](#)[\[8\]](#)

3.2. Anti-inflammatory Activity: Nrf2/HO-1 Pathway Activation

Some 3-bromo-4,5-dihydroisoxazole compounds have been shown to activate the Nrf2/HO-1 signaling pathway.[\[9\]](#) The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as certain bromo-isoxazole derivatives, can react with cysteine residues on Keap1, leading to the release of Nrf2.[\[9\]](#) Nrf2 then translocates to the nucleus and promotes the expression of antioxidant genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[\[9\]](#)

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Isoxazolemethanol, 3-bromo-alpha-(((1,1-dimethylethyl)amino)methyl)-, (S)- | C9H15BrN2O2 | CID 13626986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. espublisher.com [espublisher.com]
- 7. air.unipr.it [air.unipr.it]
- 8. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
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